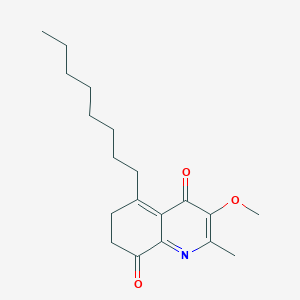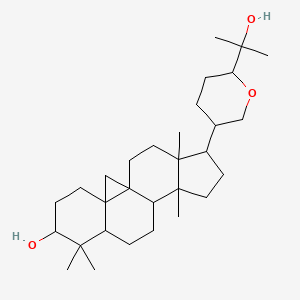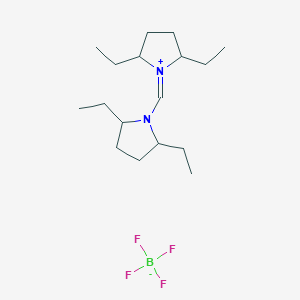![molecular formula C21H26O10 B12321334 4-Hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12321334.png)
4-Hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monnieriside G is a natural product isolated from the fruits of Cnidium monnieri, a traditional Chinese herbal medicine. It belongs to the class of chromone glycosides and has a molecular formula of C21H26O10 with a molecular weight of 438.43 g/mol . This compound has garnered interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
The preparation of Monnieriside G involves extraction, separation, and purification techniques. Typically, the herbal components are extracted from Cnidium monnieri using solvents such as methanol or ethanol. The target compounds are then isolated and purified through solvent extraction and chromatography . Industrial production methods may involve large-scale extraction and purification processes to obtain Monnieriside G in significant quantities.
Analyse Des Réactions Chimiques
Monnieriside G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different chromone derivatives, while reduction can lead to the formation of reduced glycosides .
Applications De Recherche Scientifique
Monnieriside G has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a reference standard for analytical methods and as a starting material for the synthesis of other compounds. In biology and medicine, Monnieriside G has shown promise in anti-inflammatory, anti-adipogenic, and neuroprotective activities. It has been studied for its effects on inflammation-related genes and pathways, as well as its potential to inhibit adipocyte differentiation . Additionally, Monnieriside G is being explored for its potential use in the treatment of various diseases, including metabolic disorders and neurodegenerative conditions .
Mécanisme D'action
The mechanism of action of Monnieriside G involves the inhibition of mRNA expression of inflammation-related genes such as tumor necrosis factor-alpha, interleukin-1 beta, inducible nitric oxide synthase, and cyclooxygenase-2 in the hippocampus . This compound also suppresses the activation of nuclear factor kappa B and reduces the protein expression of interleukin-1 beta and tumor necrosis factor-alpha . These molecular targets and pathways contribute to its anti-inflammatory and neuroprotective effects.
Comparaison Avec Des Composés Similaires
Monnieriside G can be compared with other chromone glycosides and phenolic compounds isolated from Cnidium monnieri. Similar compounds include osthole, imperatorin, and xanthotoxin. While these compounds share some biological activities, Monnieriside G is unique in its specific molecular structure and its distinct effects on inflammation-related pathways . The comparison highlights the uniqueness of Monnieriside G in terms of its chemical structure and biological activities.
Propriétés
Formule moléculaire |
C21H26O10 |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
4-hydroxy-7-methyl-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(29-11)21(2,3)31-20-19(27)18(26)17(25)13(7-22)30-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3 |
Clé InChI |
KHWKLNXMSVVKCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-prop-1-en-2-yl-6,11,19-trioxapentacyclo[10.8.0.02,10.05,9.013,18]icosa-2(10),3,5(9),13(18),14,16-hexaen-16-ol](/img/structure/B12321280.png)

![6-(Furan-3-yl)-9,17-dihydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B12321293.png)

![(11-Acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) acetate](/img/structure/B12321299.png)
![(1Z,5Z)-cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate](/img/structure/B12321301.png)


![Iridium, (2,4-pentanedionato-kappaO2,kappaO4)bis[2-(2-quinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B12321316.png)
![6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12321317.png)
![10-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12321320.png)
![5-acetamido-2-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12321326.png)


